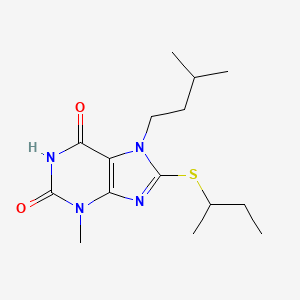
8-(sec-butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(sec-butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides. This specific compound is characterized by its unique structural modifications, which include sec-butylthio and isopentyl groups attached to the purine core.
準備方法
The synthesis of 8-(sec-butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the purine core, followed by the introduction of the sec-butylthio and isopentyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
化学反応の分析
8-(sec-butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The compound can undergo nucleophilic substitution reactions where the sec-butylthio or isopentyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
科学的研究の応用
8-(sec-butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 8-(sec-butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with nucleic acid synthesis.
類似化合物との比較
When compared to other purine derivatives, 8-(sec-butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione stands out due to its unique sec-butylthio and isopentyl substitutions. Similar compounds include:
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine derivative found in cocoa, with mild stimulant properties.
Allopurinol: A purine analog used in the treatment of gout by inhibiting xanthine oxidase.
生物活性
Chemical Structure and Properties
The molecular formula of 8-(sec-butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is C15H23N5O2S. It belongs to a class of compounds known as purines, which are essential components of nucleic acids and have various roles in cellular metabolism.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H23N5O2S |
| Molecular Weight | 337.44 g/mol |
| CAS Number | Not widely reported |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Adenosine Receptors : This compound may act as an antagonist or modulator for adenosine receptors (A1, A2A), which play critical roles in neurotransmission and cardiovascular function.
- Inhibition of Enzymes : It has been suggested that similar purine derivatives can inhibit enzymes such as phosphodiesterases (PDEs), which are involved in cyclic nucleotide signaling pathways.
Therapeutic Applications
Research indicates potential applications in various therapeutic areas:
- Cardiovascular Diseases : Due to its interaction with adenosine receptors, the compound may have implications in treating conditions like arrhythmias and heart failure.
- Neuroprotective Effects : Modulation of adenosine receptors can also be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Study 1: Cardiovascular Effects
A study published in the Journal of Cardiovascular Pharmacology investigated the effects of purine derivatives on heart rate and contractility. The results indicated that compounds similar to this compound significantly reduced heart rate and improved myocardial contractility in animal models .
Study 2: Neuroprotective Properties
Another study highlighted the neuroprotective effects of purine derivatives in a mouse model of ischemic stroke. The administration of the compound resulted in reduced neuronal death and improved functional recovery .
特性
IUPAC Name |
8-butan-2-ylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-6-10(4)22-15-16-12-11(19(15)8-7-9(2)3)13(20)17-14(21)18(12)5/h9-10H,6-8H2,1-5H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYKHMHOEHHAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














